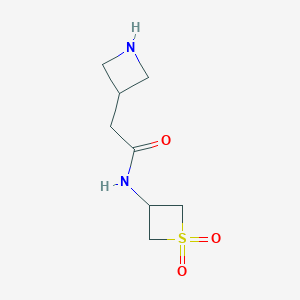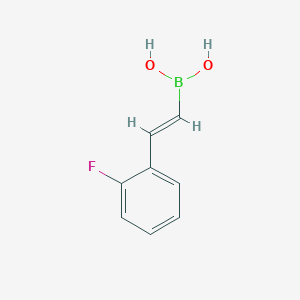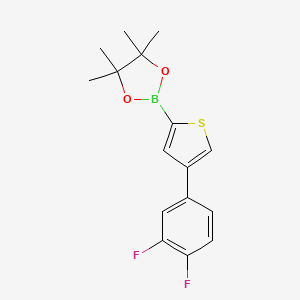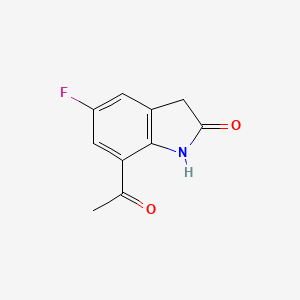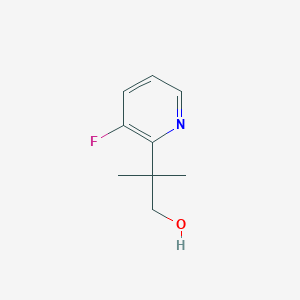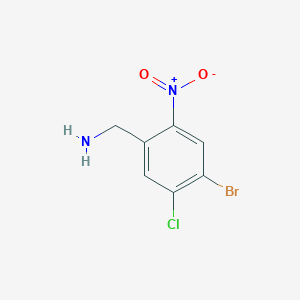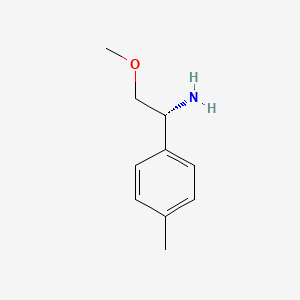
(R)-2-Methoxy-1-(p-tolyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methoxy-1-(p-tolyl)ethanamine is an organic compound with the molecular formula C10H15NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-1-(p-tolyl)ethanamine typically involves several steps. One common method starts with the preparation of ®-N-[1-(4-methylphenyl)ethyl]acetamide. This intermediate is then subjected to a series of reactions, including the addition of n-butanol and potassium hydroxide, followed by heating to 100°C for 24 hours. The mixture is then cooled, and the organic layer is separated and concentrated. The final product is obtained through vacuum distillation .
Industrial Production Methods
Industrial production methods for ®-2-Methoxy-1-(p-tolyl)ethanamine are not well-documented in the public domain. large-scale synthesis would likely involve similar steps to those used in laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxy-1-(p-tolyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
®-2-Methoxy-1-(p-tolyl)ethanamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Methoxy-1-(p-tolyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into these targets in a specific orientation, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or enzymatic studies.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(p-Tolyl)ethanamine: This is the enantiomer of ®-2-Methoxy-1-(p-tolyl)ethanamine and has similar but not identical properties.
4-Methylphenethylamine: Another structurally related compound with different functional groups.
Benzofuran derivatives: These compounds share some structural similarities and have diverse biological activities.
Uniqueness
®-2-Methoxy-1-(p-tolyl)ethanamine is unique due to its specific chiral configuration and the presence of both methoxy and amine functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1R)-2-methoxy-1-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(11)7-12-2/h3-6,10H,7,11H2,1-2H3/t10-/m0/s1 |
InChI Key |
YEWGYNODIOSGHG-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](COC)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(COC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


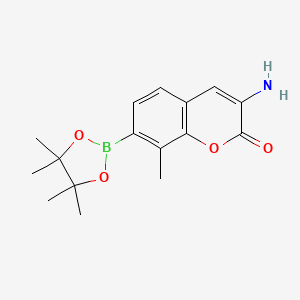

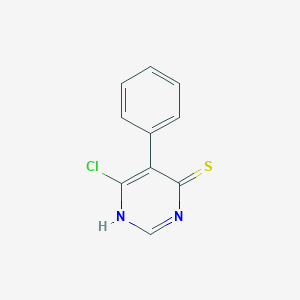
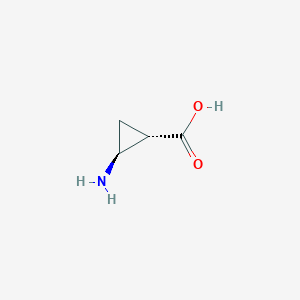
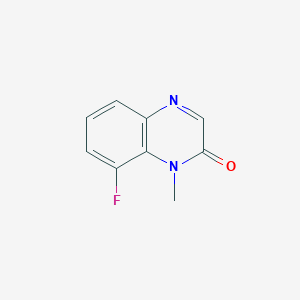
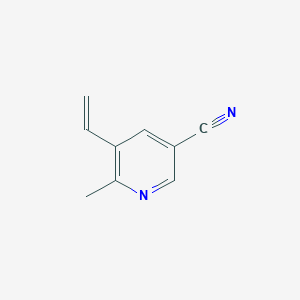
![5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B12965638.png)
